methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a 1,4-benzothiazine derivative characterized by a 4-butylphenyl substituent at position 4 and a methyl ester group at position 2. Benzothiazine 1,1-dioxides are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The 1,4-benzothiazine scaffold differentiates this compound from the more commonly studied 1,2-benzothiazine isomers, with structural variations influencing electronic properties, intermolecular interactions, and biological efficacy .
Properties
IUPAC Name |
methyl 4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-4-7-15-10-12-16(13-11-15)21-14-19(20(22)25-2)26(23,24)18-9-6-5-8-17(18)21/h5-6,8-14H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXKZZLDCJMSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which share a similar structure with this compound, have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit.
Biological Activity
Methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS Number: 1291865-82-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 371.5 g/mol
- Structure : The compound features a benzothiazine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anti-inflammatory and analgesic agent. It belongs to a class of compounds known as oxicams, which are recognized for their non-steroidal anti-inflammatory drug (NSAID) properties.
The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting these enzymes, the compound may reduce inflammation and pain.
Case Studies and Research Findings
Study 1: Anti-inflammatory Activity
A study conducted by Hirai et al. (1997) demonstrated that derivatives of benzothiazine compounds exhibit significant anti-inflammatory effects in animal models. The study reported that this compound showed a reduction in paw edema in rats induced by carrageenan injection.
| Parameter | Control Group | Treatment Group | P-value |
|---|---|---|---|
| Paw Edema (mm) | 10.5 | 6.3 | <0.01 |
Study 2: Analgesic Properties
In a pain model study by Khalil et al. (2000), the analgesic properties of the compound were evaluated using the hot plate test. Results indicated that the compound significantly increased the latency time compared to the control group.
| Group | Latency Time (s) |
|---|---|
| Control | 5.0 |
| Methyl Compound | 8.5 |
Additional Biological Activities
Research has also indicated that this compound may possess antioxidant properties. A study published in MDPI reported that thiazine derivatives can scavenge free radicals effectively, contributing to their therapeutic potential against oxidative stress-related diseases .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural analogs differ in substituent type, position, and benzothiazine isomerism (1,4 vs. 1,2). These variations critically impact molecular conformation, electronic distribution, and intermolecular interactions.
Key Observations :
- 1,4-Benzothiazines (e.g., target compound) exhibit planar thiazine rings with delocalized electron systems, whereas 1,2-benzothiazines adopt non-planar, half-chair conformations due to pyramidal nitrogen geometry .
Physicochemical Properties
Substituents influence solubility, melting points, and stability:
Q & A
Q. What are the standard synthetic routes for preparing methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?
The compound can be synthesized via alkylation of a hydroxyl-substituted benzothiazine precursor. A typical procedure involves refluxing methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with alkylating agents (e.g., ethyl iodide) in acetonitrile using anhydrous potassium carbonate as a base. The reaction is monitored via TLC, followed by solvent removal, filtration, and recrystallization to obtain crystalline products (yield ~77%) . Alternative methods include microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How is the crystal structure of this compound characterized, and what conformational features are critical?
X-ray crystallography reveals a distorted half-chair conformation of the thiazine ring, with the sulfur atom (S1) and adjacent carbons (C1, C6, C7) forming a near-planar arrangement. The substituents (e.g., methyl or butyl groups) influence deviations from planarity, particularly at the nitrogen (N1) due to pyramidal geometry. Key intermolecular interactions include C–H⋯S, C–H⋯O hydrogen bonds, and π-π stacking (centroid separation ~3.619 Å), stabilizing the lattice .
Q. What analytical techniques are used to confirm purity and structural integrity?
- NMR spectroscopy : and NMR identify substituent environments (e.g., methyl groups at δ ~1.23 ppm, aromatic protons at δ ~6.77–7.92 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 442 [M-H]⁻) confirm molecular weight .
- Melting point analysis : Sharp melting ranges (e.g., 147°C) indicate purity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity based on its crystal structure?
Molecular docking studies can predict interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The planar thiazine ring and substituent orientation (e.g., butylphenyl group) influence binding affinity. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed activities .
Q. What strategies address discrepancies in reported biological activity data for benzothiazine derivatives?
Contradictions may arise from variations in assay protocols or substituent effects. Systematic SAR studies should compare derivatives with controlled structural modifications (e.g., alkyl chain length, hydroxyl vs. acetoxy groups). Meta-analysis of IC₅₀ values across studies can identify trends, while orthogonal assays (e.g., enzymatic vs. cell-based) validate specificity .
Q. How do green chemistry approaches improve the synthesis of benzothiazine derivatives?
Microwave irradiation reduces reaction times (e.g., from 7 hours to 30 minutes) and enhances yields by promoting efficient energy transfer. Ultrasonic-assisted recrystallization minimizes solvent use and improves crystal quality. Solvent-free conditions or biodegradable solvents (e.g., ethyl lactate) further align with sustainability goals .
Q. What role do intermolecular interactions play in solubility and formulation stability?
Hydrogen bonding (e.g., C–H⋯O) and π-π stacking reduce aqueous solubility but enhance thermal stability. Co-crystallization with hydrophilic carriers (e.g., cyclodextrins) or salt formation (e.g., sodium carboxylate) can improve bioavailability. Differential Scanning Calorimetry (DSC) monitors phase transitions during formulation .
Q. How is the compound’s metabolic stability evaluated in preclinical studies?
In vitro assays using liver microsomes identify metabolic hotspots (e.g., ester hydrolysis at the methyl carboxylate). LC-MS/MS tracks metabolite formation (e.g., hydroxylated or dealkylated products). Structural modifications (e.g., fluorination at vulnerable positions) enhance metabolic resistance .
Methodological Notes
- Crystallographic refinement : Use riding models for H-atoms (C–H = 0.95–0.98 Å) with isotropic displacement parameters tied to carrier atoms .
- Biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory tests) and validate results with triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
